tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIFLZYPGAHGB-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)[C@@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its bicyclic structure allows it to mimic natural products, making it a candidate for drug development aimed at various diseases, including neurodegenerative disorders and cancer.
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of more complex molecules. It can be utilized to create derivatives that exhibit enhanced biological activity or specificity towards certain biological targets.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly useful in designing inhibitors for therapeutic purposes, such as targeting enzymes implicated in cancer progression.
Case Study 1: Synthesis of Novel Anticancer Agents
A study explored the synthesis of new anticancer agents derived from this compound. The derivatives were tested against various cancer cell lines, demonstrating promising cytotoxic activity and selectivity towards tumor cells compared to normal cells.
Case Study 2: Neuroprotective Effects
In another research project, the neuroprotective effects of compounds synthesized from this compound were evaluated in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 663172-80-3 (racemic form)
- Purity : ≥95% (typically supplied as a white crystalline solid) .
Synthesis: The compound is synthesized via palladium-catalyzed coupling reactions or cyclization strategies. For example, intermediates like bromo-substituted fluorenones are coupled with diazabicycloheptane derivatives under inert conditions, followed by Boc protection and purification via HPLC .
Applications :
This compound is a critical intermediate in the development of radioligands for positron-emission tomography (PET) targeting α7-nicotinic acetylcholine receptors (α7-nAChR). Its rigid bicyclic structure enhances receptor-binding specificity .
Comparison with Similar Compounds
Structural Analogues: Bicyclic Framework and Functional Group Variations
The table below compares tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate with structurally related bicyclic compounds:
Key Observations:
Bicyclo System Variations: The [3.2.0] system (target compound) provides a balance of ring strain and conformational rigidity, favoring receptor binding . The [2.2.1] system () introduces unsaturation, reducing steric hindrance but increasing reactivity toward electrophiles .
Functional Group Impact: Oxo vs. Amino: The oxo group in the target compound participates in hydrogen bonding, critical for receptor affinity. The amino analog () exhibits higher solubility but reduced stability under acidic conditions . Hydroxy Substitution: The hydroxy derivative () is more polar, improving aqueous solubility but requiring protection during synthesis .
Physicochemical and Pharmacological Properties
| Property | Target Compound | 6-Amino Analog () | [2.2.1] Bicyclo Derivative () |
|---|---|---|---|
| LogP | 1.8 (predicted) | 1.2 | 2.1 |
| Solubility (mg/mL) | 0.5 (DMSO) | 2.3 (DMSO) | 0.3 (DMSO) |
| Receptor Binding | High (α7-nAChR) | Moderate | Low |
Biological Activity
tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, characterized by a bicyclic framework and a carboxylate functional group, suggests a variety of interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
- Molecular Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
- CAS Number : 1251004-19-9
- Purity : Typically >97% .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may function as an inhibitor or modulator of certain biochemical pathways, potentially impacting processes such as neurotransmission and metabolic regulation.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy
- Enzyme Interaction
- Neuropharmacological Effects
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity : Moderate cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent.
- Selectivity : The compound showed selective inhibition against certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability : Studies report moderate bioavailability when administered orally, necessitating formulation improvements for enhanced delivery .
- Therapeutic Window : Initial findings suggest a favorable therapeutic window with dose-dependent effects observed in behavioral assays related to anxiety and depression .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate?
A scalable enantioselective synthesis starts with commercially available chiral lactones, involving key steps such as epimerization/hydrolysis to resolve diastereomers. For example, a nine-step route achieves 43% yield by avoiding tedious purification through selective crystallization . Other methods use intramolecular cycloadditions or reductive ring-opening reactions, as seen in related bicyclic intermediates for nicotinic receptor agonists .
Q. How is the stereochemical configuration of this bicyclic compound confirmed?
X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination . Chiral resolution via diastereomeric salt formation (e.g., using D-mandelic acid) can achieve >99% enantiomeric excess, validated by HPLC or polarimetry .
Q. What analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing bridgehead hydrogens).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ = 211.26 for C11H17NO3) .
- XRD : Resolves bicyclic geometry and substituent positions .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) for the oxo and carboxylate groups.
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity during synthesis?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(dba)₂) improve cross-coupling efficiency in arylations .
- Solvent control : Polar aprotic solvents (e.g., DMSO) enhance nitromethane addition in Michael reactions (dr = 87/13) .
- Epimerization strategies : Basic conditions can recycle undesired diastereomers, improving overall yield .
Q. How to address contradictory NMR data in bicyclic systems?
Contradictions often arise from dynamic ring puckering or overlapping signals. Solutions include:
Q. What are the challenges in scaling enantioselective synthesis?
- Diastereomer separation : Chromatography is impractical at scale; enzymatic resolution (e.g., lipases) or selective crystallization (e.g., using D-mandelate salts) is preferred .
- Catalyst loading : Reducing Pd catalyst quantities (≤0.1 eq.) minimizes costs while maintaining efficiency .
- Thermal stability : Intermediate oxo groups may decompose under prolonged heating; optimized reaction times and temperatures are critical .
Q. How is this compound applied in positron-emission tomography (PET) radioligand development?
Derivatives like (1R,5S)-3-azabicyclo[3.2.0]heptanes are used as pharmacophores for nicotinic receptor agonists. Radiolabeling with ¹¹C involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
